4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
The compound 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a structurally complex molecule featuring three key moieties:
- Quinoline core: Substituted with a chlorine atom at position 2 and a methoxy group at position 5.
- Dihydropyrazole ring: Linked to a 3,4-dimethoxyphenyl group at position 2.
- Butanoic acid chain: Terminated by a ketone group at position 3.
Its synthesis typically involves coupling reactions (e.g., using HOBT/EDCI in DCM) followed by purification via flash chromatography or crystallization .
Properties
IUPAC Name |
4-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O6/c1-33-16-6-4-14-10-17(25(26)27-18(14)12-16)20-13-19(28-29(20)23(30)8-9-24(31)32)15-5-7-21(34-2)22(11-15)35-3/h4-7,10-12,20H,8-9,13H2,1-3H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCIEPLCJWBCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC(=C(C=C4)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its relevance in therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic pathway generally includes the formation of the pyrazole ring followed by functionalization with the quinoline and butanoic acid moieties. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antimicrobial Properties
Research has indicated that derivatives of quinoline and pyrazole compounds exhibit significant antimicrobial activities. For instance, compounds similar to the one have been screened against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with varying degrees of effectiveness. The presence of electron-withdrawing groups like chlorine on the quinoline moiety may enhance antibacterial activity by increasing the lipophilicity and cellular uptake of the compound .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and inhibition of key signaling pathways involved in cancer progression. For example, derivatives containing the oxobutanoic acid moiety have demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular proliferation and metabolism.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, leading to programmed cell death (apoptosis).
- Interaction with Molecular Targets : The unique functional groups present may facilitate interactions with specific receptors or proteins within the cell, enhancing therapeutic efficacy .
Case Studies
Several studies have investigated the biological potential of related compounds:
- Antiamoebic Activity : A series of derivatives were synthesized that showed promising results against Entamoeba histolytica, indicating potential for treating amoebic dysentery.
- Cytotoxicity Assessment : In vitro studies using various cancer cell lines revealed significant cytotoxic effects of certain derivatives compared to control treatments, suggesting their potential as anticancer agents .
Comparative Analysis
The following table summarizes key findings regarding the biological activities reported for this compound and its derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar quinoline derivatives. For instance, compounds with quinoline structures have shown efficacy against various cancer cell lines, indicating that the compound may also possess similar properties. The presence of both quinoline and pyrazole moieties can enhance bioactivity through multiple mechanisms of action, including inhibition of tumor growth and induction of apoptosis in cancer cells .
Antibacterial Properties
Compounds derived from quinoline structures have been reported to exhibit significant antibacterial activity. The incorporation of the 2-chloro and methoxy groups may contribute to enhanced interaction with bacterial enzymes or receptors, thereby increasing the compound's effectiveness against resistant strains . This opens avenues for developing new antibacterial agents targeting specific pathogens.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the pyrazole ring is known to enhance biological activity due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. Additionally, the dimethoxyphenyl group may play a role in modulating lipophilicity, which can influence absorption and distribution within biological systems .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities. For instance, modifications to the methoxy groups or variations in the substituents on the pyrazole ring can lead to compounds with improved potency or selectivity for specific targets. Researchers are exploring these modifications to enhance therapeutic efficacy while minimizing side effects .
Case Studies
Several case studies illustrate the potential applications of compounds related to 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid:
- Breast Cancer Research : A study demonstrated that derivatives with similar structural features inhibited proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved modulation of key signaling pathways associated with cancer progression .
- Antibacterial Evaluation : Another investigation reported that a related quinoline derivative exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the target compound could be further evaluated for its antibacterial potential .
Chemical Reactions Analysis
Reactivity of the Oxobutanoic Acid Moiety
The terminal carboxylic acid and ketone groups in the oxobutanoic acid segment enable classical acid- and carbonyl-driven reactions.
Quinoline Ring Reactivity
The 2-chloro-7-methoxyquinolin-3-yl group offers sites for substitution and coordination.
Pyrazoline Ring Transformations
The 4,5-dihydro-1H-pyrazol-1-yl group may undergo ring-opening or stabilization reactions.
Methoxy Group Reactivity
The 3,4-dimethoxyphenyl and 7-methoxyquinoline groups are generally stable but can be modified under harsh conditions.
Stability and Degradation Pathways
-
Hydrolysis : The ester and amide linkages in analogs (e.g., ) suggest susceptibility to acidic/basic hydrolysis.
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Thermal Decomposition : Likely above 200°C, forming quinoline and phenyl fragments.
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Photodegradation : Conjugated systems (quinoline, pyrazoline) may degrade under UV light .
Key Research Findings
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Synthetic Optimization : Multi-step synthesis requires strict control of temperature and solvent polarity to avoid side reactions (e.g., pyrazoline ring decomposition) .
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Biological Prodrug Potential : The carboxylic acid group facilitates prodrug design via esterification, enhancing bioavailability .
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Coordination Chemistry : Pyrazoline and quinoline moieties act as bidentate ligands in metal-organic frameworks (MOFs) .
Comparison with Similar Compounds
Substituent Effects on Yield and Reactivity
- Electron-withdrawing groups (Cl, Br) : Compounds with halogens (e.g., 24 , 12 ) exhibit moderate to high yields (27–86%) . Lower yields (e.g., 22% for 26 ) may arise from steric hindrance or reduced reactivity of substituted precursors.
- Methoxy groups : The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to halogenated analogs (e.g., 24 , 25 ) .
Analytical Characterization
- Purity : All compounds in achieved >95% purity via HPLC, indicating robust purification protocols (e.g., flash chromatography, THF/ethyl acetate crystallization).
- Spectroscopy : ¹H/¹³C NMR and HRMS data confirmed structural integrity across analogs, with shifts consistent with substituent electronic effects .
Structure-Activity Relationship (SAR) Insights
- Quinoline modifications: Chlorine at position 2 (target compound) vs. 6 (12) may alter steric interactions with target enzymes .
- Phenyl ring diversity : 3,4-Dimethoxy groups (target) could improve metabolic stability compared to halogenated phenyl groups (e.g., 24 , 25 ) .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
